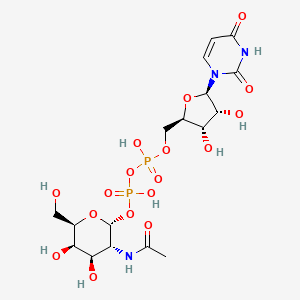
5'-Xanthylic acid, 7,8-dihydro-8-oxo-
説明
5’-Xanthylic acid, 7,8-dihydro-8-oxo-: is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is notable for its role in oxidative damage to nucleic acids, where it serves as a biomarker for oxidative stress. The presence of 7,8-dihydro-8-oxo modifications in nucleotides can lead to mutations during DNA replication, making it a significant subject of study in the fields of genetics and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- typically involves the oxidation of guanine derivatives. One common method includes the use of reactive oxygen species (ROS) to induce the formation of the 8-oxo modification. This can be achieved through chemical oxidants such as potassium bromate (KBrO3) or enzymatic processes involving oxidases .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than commercial use. large-scale synthesis can be achieved through controlled oxidation processes in bioreactors, ensuring the purity and consistency required for scientific studies .
化学反応の分析
Types of Reactions: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxidative products.
Reduction: Reduction reactions can revert the compound back to its non-oxidized form.
Substitution: Nucleophilic substitution reactions can occur at the 8-oxo position.
Common Reagents and Conditions:
Oxidation: Potassium bromate (KBrO3), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), ascorbic acid.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products: The major products of these reactions include various oxidized and reduced forms of guanine derivatives, which are often studied for their biological implications .
科学的研究の応用
Chemistry: In chemistry, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used as a model compound to study oxidative damage and repair mechanisms in nucleic acids. It helps in understanding the chemical pathways involved in DNA oxidation and the subsequent biological effects .
Biology: In biological research, this compound is crucial for studying the effects of oxidative stress on cellular processes. It serves as a biomarker for oxidative damage in DNA, aiding in the investigation of diseases related to oxidative stress, such as cancer and neurodegenerative disorders .
Medicine: In medicine, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used to develop diagnostic tools for detecting oxidative damage in patients. It also has potential therapeutic applications in targeting oxidative stress-related pathways .
Industry: While its industrial applications are limited, the compound is used in the development of antioxidants and other protective agents that mitigate oxidative damage in various products .
作用機序
The mechanism of action of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- involves its incorporation into DNA and RNA, where it can mispair with adenine during replication. This mispairing leads to mutations, which can have significant biological consequences. The compound is recognized and excised by DNA repair enzymes such as 8-oxoguanine glycosylase (OGG1), which initiates the base excision repair pathway to correct the damage .
類似化合物との比較
8-Oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG): A closely related compound that also serves as a biomarker for oxidative DNA damage.
Oxolinic acid: Another compound with an 8-oxo modification, used primarily for its antibacterial properties.
Uniqueness: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is unique in its specific application to nucleic acid research. Unlike other similar compounds, it is primarily used to study the effects of oxidative stress on DNA and RNA, making it a valuable tool in understanding the molecular mechanisms of oxidative damage and repair .
特性
IUPAC Name |
[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXQSHHYSTFPH-BKKZJBRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943394 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-31-5 | |
| Record name | 9-N-Ribofuranosyluric acid 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)











